An In-Depth Technical Guide to 3,6-Dichloro-2-(difluoromethyl)pyridine
An In-Depth Technical Guide to 3,6-Dichloro-2-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 3,6-dichloro-2-(difluoromethyl)pyridine, a fluorinated heterocyclic compound of interest in medicinal and agrochemical research. Due to the limited availability of specific experimental data for this particular isomer, this guide synthesizes information from closely related analogues and foundational chemical principles to offer insights into its properties, synthesis, and potential applications. As a Senior Application Scientist, the aim is to present a technically accurate and field-proven perspective, explaining the causality behind experimental choices and providing self-validating protocols where possible.
Section 1: Core Identifiers and Physicochemical Properties
The unique identity of a chemical compound is established through a set of standardized identifiers. For 3,6-dichloro-2-(difluoromethyl)pyridine, these are crucial for accurate documentation and procurement.
| Identifier | Value | Source |
| CAS Number | 1374659-49-0 | ChemicalBook |
| Molecular Formula | C₆H₃Cl₂F₂N | PubChemLite |
| Molecular Weight | 198.00 g/mol | ChemicalBook |
| IUPAC Name | 3,6-dichloro-2-(difluoromethyl)pyridine | PubChemLite |
| Canonical SMILES | C1=CC(=NC(=C1Cl)C(F)F)Cl | PubChemLite |
| InChI Key | CJBKXFSIJOYMGP-UHFFFAOYSA-N | PubChemLite |
Predicted Physicochemical Properties:
While experimental data is scarce, computational predictions provide valuable estimates of the compound's physical characteristics.
| Property | Predicted Value | Source |
| Boiling Point | 194.8 ± 35.0 °C | ChemicalBook |
| Density | 1.471 ± 0.06 g/cm³ | ChemicalBook |
| pKa | -5.26 ± 0.10 | ChemicalBook |
Section 2: The Significance of the Difluoromethyl Group in Drug Discovery
The incorporation of a difluoromethyl (-CHF₂) group into a pyridine scaffold is a strategic decision in medicinal chemistry. This moiety imparts a unique combination of properties that can significantly enhance the therapeutic potential of a molecule.
The -CHF₂ group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This is attributed to its ability to act as a lipophilic hydrogen bond donor, potentially improving binding affinity to biological targets. Furthermore, the strong carbon-fluorine bonds enhance metabolic stability by blocking sites susceptible to oxidative metabolism, which can lead to an extended in-vivo half-life of a drug candidate. The introduction of fluorine also modulates the electronic properties and lipophilicity of the parent molecule, which can improve membrane permeability and overall pharmacokinetic profiles.
Section 3: Synthesis and Reactivity
The synthesis of 3,6-dichloro-2-(difluoromethyl)pyridine is not well-documented in publicly available literature. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of halogenated and difluoromethylated pyridines.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the introduction of the difluoromethyl group onto a pre-functionalized dichloropyridine ring or the construction of the pyridine ring with the desired substituents in place.
Caption: A simplified retrosynthetic analysis for 3,6-dichloro-2-(difluoromethyl)pyridine.
Potential Synthetic Protocol: A Hypothetical Approach
The following protocol is a hypothetical pathway based on known transformations in pyridine chemistry.
Step 1: Halogenation of a Pyridine Precursor
The synthesis would likely begin with a suitable pyridine precursor, which would undergo chlorination. The regioselectivity of halogenation on the pyridine ring is influenced by the electronic nature of existing substituents and reaction conditions.
Step 2: Introduction of the Difluoromethyl Group
Several methods exist for the introduction of a difluoromethyl group. One common approach is the deoxyfluorination of a corresponding aldehyde.
Detailed Protocol:
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Formylation of 2,5-Dichloropyridine: 2,5-Dichloropyridine can be lithiated at the 6-position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to yield 3,6-dichloropyridine-2-carbaldehyde.
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Deoxyfluorination: The resulting aldehyde is then treated with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to convert the aldehyde to the difluoromethyl group.
Reaction Scheme:
Caption: A plausible two-step synthesis of the target compound.
Reactivity of the Dichloropyridine Core
The reactivity of the 3,6-dichloro-2-(difluoromethyl)pyridine ring is dictated by the electron-withdrawing nature of the nitrogen atom, the two chlorine atoms, and the difluoromethyl group. This makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr).
The chlorine atoms at the 3- and 6-positions are expected to have different reactivities. The C-6 position is ortho to the ring nitrogen, which generally enhances its reactivity towards nucleophilic attack compared to the C-3 position. This differential reactivity could allow for selective functionalization of the molecule.
Common Transformations of Dichloropyridines:
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Nucleophilic Aromatic Substitution (SₙAr): Reaction with various nucleophiles (e.g., amines, alkoxides, thiols) can displace one or both chlorine atoms. The regioselectivity will depend on the nature of the nucleophile and the reaction conditions.
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Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-nitrogen bonds at the chlorinated positions.
Section 4: Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR: The fluorine NMR will be the most informative, showing a doublet for the two equivalent fluorine atoms of the difluoromethyl group, coupled to the proton. The chemical shift will be characteristic of a CHF₂ group attached to an aromatic ring.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as strong C-F stretching bands associated with the difluoromethyl group.
Section 5: Safety and Handling
Specific toxicology data for 3,6-dichloro-2-(difluoromethyl)pyridine is not available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance based on the known properties of related chlorinated heterocyclic compounds.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.
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Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Toxicity of Related Compounds:
Chlorinated pyridines are known to be toxic and can be absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract. Some chlorinated pyridines have been shown to cause liver damage in animal studies.
Section 6: Potential Applications in Research and Development
Given its structure, 3,6-dichloro-2-(difluoromethyl)pyridine is a promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The two chlorine atoms provide reactive handles for further functionalization, allowing for the creation of a library of derivatives for biological screening.
The presence of the difluoromethyl group, as discussed earlier, can impart favorable properties for drug candidates. Therefore, this compound could be a valuable intermediate for the synthesis of new inhibitors of kinases, proteases, or other enzymes, as well as for the development of new fungicides or insecticides.
Conclusion
3,6-Dichloro-2-(difluoromethyl)pyridine is a chemical entity with significant potential in the field of synthetic and medicinal chemistry. While specific experimental data remains limited, this in-depth technical guide, by drawing upon established chemical principles and data from analogous compounds, provides a solid foundation for researchers and drug development professionals. The insights into its identifiers, potential synthesis, reactivity, and safety considerations are intended to facilitate further investigation and unlock the full potential of this intriguing molecule.
References
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PubChemLite. 3,6-dichloro-2-(difluoromethyl)pyridine. [Link]
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NTP Technical Report on the Toxicity Studies of o-Chloropyridine. National Center for Biotechnology Information. [Link]
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University of Münster. New method for introducing fluorinated components into molecules. [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]
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Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Perfluoroalkyl Substances (pp. 113-145). Royal Society of Chemistry. [Link]
- Google Patents.
- Google Patents.
